molecular formula C10H11N3 B1361280 (3-Phenyl-1H-pyrazol-4-YL)methanamine CAS No. 936940-58-8

(3-Phenyl-1H-pyrazol-4-YL)methanamine

Cat. No. B1361280
M. Wt: 173.21 g/mol
InChI Key: YTYBRZWDGVSNPC-UHFFFAOYSA-N
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Description

(3-Phenyl-1H-pyrazol-4-YL)methanamine, also known as 3-Phenylpyrazol-4-ylmethanamine, is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a molecular weight of 178.25 g/mol. It has a melting point of 166 °C and a boiling point of 265 °C. This compound is a member of the pyrazolone class of compounds and is used in a variety of synthetic reactions.

Scientific Research Applications

Alzheimer's Disease Treatment

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to (3-Phenyl-1H-pyrazol-4-YL)methanamine, were synthesized and studied for their potential in treating Alzheimer's disease. These compounds exhibited significant inhibitory activities against mice acetylcholinesterase (AChE) and selective monoamine oxidase (MAO-B) inhibitors, suggesting their potential application in Alzheimer's treatment (Kumar et al., 2013).

Antimicrobial Activity

Several derivatives of (3-Phenyl-1H-pyrazol-4-YL)methanamine have demonstrated notable antimicrobial activity. A study synthesized various such derivatives and found them effective against a range of microbial strains, showing potential as antimicrobial agents (Kumar et al., 2012). Another study synthesized different derivatives and also confirmed their antimicrobial efficacy (Visagaperumal et al., 2010).

Chemical Synthesis and Catalysis

The compound has been utilized in various chemical syntheses and catalytic processes. For instance, its derivatives were used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, showcasing its versatility in organic synthesis and catalytic applications (Roffe et al., 2016).

Cancer Research

(3-Phenyl-1H-pyrazol-4-YL)methanamine derivatives have been synthesized for use in cancer research, particularly as intermediates in the development of targeted anticancer drugs. This highlights their potential role in the creation of new therapies for cancer treatment (Liu et al., 2017).

Photocytotoxicity in Red Light

Iron(III) complexes involving derivatives of (3-Phenyl-1H-pyrazol-4-YL)methanamine demonstrated significant photocytotoxicity in red light, indicating potential applications in photochemotherapy and cellular imaging (Basu et al., 2014).

Antipsychotic Potential

In pharmaceutical research, particularly in the search for novel antipsychotic agents, derivatives of (3-Phenyl-1H-pyrazol-4-YL)methanamine have been synthesized and evaluated for their potential to act as antipsychotic drugs, showing promising results in behavioral animal tests (Wise et al., 1987).

properties

IUPAC Name

(5-phenyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYBRZWDGVSNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349997
Record name 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-1H-pyrazol-4-YL)methanamine

CAS RN

936940-58-8
Record name 3-Phenyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Heitz - 2018 - search.proquest.com
Class I Phosphoinositide 3-kinases (PI3Ks) are lipid kinases that regulate cell motility, growth, and survival. Class IA PI3Ks are obligate heterodimers that contain a regulatory subunit (…
Number of citations: 2 search.proquest.com

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